molecular formula C20H24N2O6 B2697472 Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate CAS No. 1396686-98-8

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B2697472
CAS No.: 1396686-98-8
M. Wt: 388.42
InChI Key: JKXVBEXCALSSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a complex heterocyclic compound featuring a piperidine-3-carboxylate backbone substituted with two distinct moieties:

  • A benzo[d][1,3]dioxole-5-carbonyl group (a methylenedioxybenzene derivative) linked via an azetidine ring.
  • An ethyl ester at the piperidine-3-position.

Properties

IUPAC Name

ethyl 1-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-2-26-20(25)14-4-3-7-21(9-14)19(24)15-10-22(11-15)18(23)13-5-6-16-17(8-13)28-12-27-16/h5-6,8,14-15H,2-4,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVBEXCALSSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the azetidine ring, and the piperidine ring. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction to form the benzo[d][1,3]dioxole structure . The azetidine ring can be synthesized via a cyclization reaction, while the piperidine ring is often introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related piperidine-3-carboxylate derivatives and their key features:

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties/Applications References
Ethyl 1-(benzo[d][1,3]dioxol-5-yl)piperidine-3-carboxylate C15H19NO4 Benzo[d][1,3]dioxole directly attached to piperidine Cobalt-catalyzed C-C coupling NMR/HRMS data confirmed; no bioactivity reported
Ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate C24H24ClN3O3 4-Chlorobenzyl-indole-carbonyl substituent EDC/HOBt-mediated amide coupling Inhibits neurotropic alphavirus replication
(4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate C24H22F3N3O6 Ethyl-linked benzo[d][1,3]dioxole, nitro, and trifluorophenyl groups Cyclization of nitro diester X-ray structure validated; no bioactivity data
Ethyl 1-benzylpiperidine-3-carboxylate C16H21NO2 Benzyl group at piperidine nitrogen Reductive amination or alkylation High structural similarity (0.92) to target
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate C11H16N4O2S Thiadiazole substituent Reductive amination Potential antimicrobial applications

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-chlorobenzyl-indole derivative () demonstrates antiviral activity, suggesting that bulky aromatic groups enhance interaction with viral targets . In contrast, the benzo[d][1,3]dioxole-azetidine hybrid in the target compound may improve metabolic stability due to reduced steric hindrance compared to indole-based analogs.

Synthetic Accessibility :

  • Cobalt-catalyzed coupling () offers a streamlined route for benzo[d][1,3]dioxole attachment (~68% yield) , whereas multi-step acylations (e.g., ) achieve moderate yields (~67%) . The azetidine-carbonyl bridge in the target compound may require additional optimization for scalability.

Spectroscopic Differences :

  • The benzo[d][1,3]dioxole moiety generates distinct NMR signals (e.g., δ 5.88 ppm for methylenedioxy protons in ), whereas indole-based analogs show aromatic proton shifts at δ 7.63–7.06 ppm ( ). These variations aid structural confirmation.

Biological Activity

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, an azetidine ring, and a piperidine ring. These structural components contribute to its unique chemical properties and biological activities. The molecular formula is C20H22N2O5C_{20}H_{22}N_{2}O_{5}, with a molecular weight of approximately 370.4 g/mol.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to act as an enzyme inhibitor, potentially blocking the activity of certain enzymes that play critical roles in cellular processes. This inhibition can lead to the disruption of metabolic pathways, particularly in cancer cells, promoting apoptosis (programmed cell death) and thereby exhibiting anticancer properties.

Anticancer Properties

Research indicates that this compound may induce apoptosis in various cancer cell lines. A study demonstrated that the compound significantly inhibited the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) Mechanism
HeLa10.5Apoptosis induction
MCF-712.3Cell cycle arrest at G2/M phase
A5498.7Inhibition of metabolic pathways

Antioxidant Activity

The compound has shown promising results in enhancing antioxidant defenses within cells. It appears to increase the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). This property is crucial for protecting cells from oxidative stress, which is often elevated in cancerous tissues.

Case Studies

  • Study on Endurance Capacity : A study investigated the effects of a related compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), on swimming endurance in mice. The results indicated that treatment with 1-BCP significantly increased liver and muscle glycogen levels while reducing lactic acid accumulation and blood urea nitrogen levels, suggesting enhanced metabolic efficiency and recovery from fatigue .
  • In Vitro Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step synthetic routes including palladium-catalyzed reactions for forming the benzo[d][1,3]dioxole structure. Its applications extend beyond medicinal chemistry; it is also studied for potential use in material science due to its unique structural attributes.

Q & A

Q. Basic Research Focus

  • Spectroscopic Techniques :
    • NMR : Assign peaks for key protons (e.g., azetidine N-CH₂ at δ 3.5–4.0 ppm, benzo[d][1,3]dioxole aromatic protons at δ 6.7–7.1 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 343.35 (C₁₈H₁₈N₂O₅) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry of the azetidine-piperidine core if crystalline derivatives are obtainable .

What strategies are effective for resolving contradictions in solubility and stability data across studies?

Advanced Research Focus
Discrepancies in solubility (e.g., DMSO vs. ethanol) and stability (pH-dependent degradation) require:

  • Controlled Replication : Standardize solvent pre-saturation and temperature (25°C) .
  • Accelerated Stability Testing : Use HPLC to track degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Data Cross-Validation : Compare results from multiple techniques (e.g., dynamic light scattering for aggregation vs. NMR for chemical integrity) .

How can researchers optimize the compound’s synthetic yield when scaling up for preclinical studies?

Q. Advanced Research Focus

  • Catalyst Screening : Test PdCl₂(dppf) for Suzuki-Miyaura couplings (if applicable) or alternative Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., acylations) to improve heat dissipation and scalability .
  • Byproduct Management : Use scavenger resins (e.g., QuadraSil® AP for boronic acid removal) to streamline purification .

What methodologies are recommended for elucidating the compound’s mechanism of action in cancer or inflammatory pathways?

Q. Advanced Research Focus

  • In Silico Docking : Use AutoDock Vina to predict binding to kinases (e.g., PI3Kγ) or cyclooxygenase-2 (COX-2) .
  • Cellular Assays :
    • MTT/Proliferation : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
    • ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

How can researchers address low reproducibility in biological activity assays for this compound?

Q. Advanced Research Focus

  • Standardized Protocols : Use CLIA-certified labs for cell culture (e.g., ATCC guidelines) and fix passage numbers (<15) .
  • Positive Controls : Include reference inhibitors (e.g., dexamethasone for inflammation, doxorubicin for cancer) .
  • Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, with triplicate technical replicates .

What are the key considerations for designing in vivo efficacy studies with this compound?

Q. Advanced Research Focus

  • Formulation : Use 10% DMSO/40% PEG-300/50% saline for IP/IV administration .
  • Dosing Regimens :
    • Acute toxicity: Single dose (50–100 mg/kg) in rodents .
    • Chronic studies: 28-day exposure at 10–25 mg/kg to assess tumor suppression .
  • PK/PD Modeling : Monitor plasma half-life (LC-MS/MS) and correlate with target engagement (e.g., COX-2 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.